Boc-Ala-NH2

Descripción general

Descripción

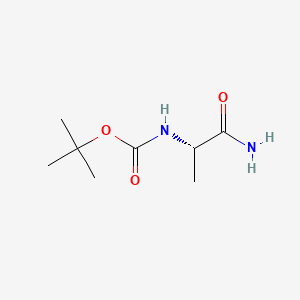

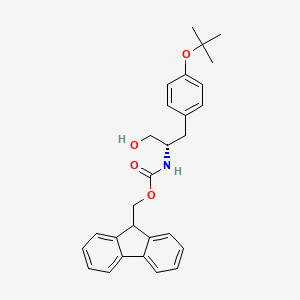

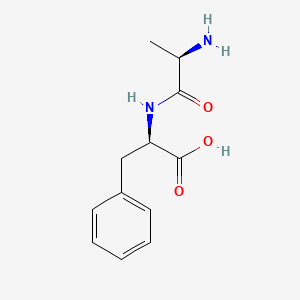

Boc-Ala-NH2 is a modified amino acid derivative commonly used in peptide synthesis. The "Boc" group refers to the tert-butoxycarbonyl protective group, which is used to protect the amine functionality during peptide synthesis. The "Ala" represents the amino acid alanine, and "NH2" indicates the presence of an amine group.

Synthesis Analysis

The synthesis of this compound and related peptides typically involves standard peptide coupling methods. For instance, the aza-tripeptide Boc-Ala-AzPip-Ala-NHiPr was synthesized using the diisopropylcarbodiimide/1-hydroxy-7-aza-benzotriazole (DIPCDI/AtOH) coupling method, starting from the Boc-AzPip-OBzl intermediate . This method is a common approach in peptide synthesis, where the Boc group serves as a temporary protective group for the amine, which can later be removed under acidic conditions.

Molecular Structure Analysis

The molecular structure of peptides containing Boc-Ala has been extensively studied using X-ray diffraction. For example, the peptide Boc-L-Ala-ΔPhe-ΔPhe-NHMe was found to adopt an incipient 3_10-helix in the solid state, stabilized by intramolecular hydrogen bonds . The presence of the Boc group does not hinder the ability of the peptide to form secondary structures such as helices.

Chemical Reactions Analysis

The Boc group in this compound is sensitive to acidic conditions and can be removed to expose the free amine. This deprotection step is a common chemical reaction in peptide synthesis, allowing for the sequential addition of amino acids to the growing peptide chain. The Boc group's stability under basic conditions allows for selective deprotection in the presence of other protective groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the Boc group, which increases the steric bulk and modifies the solubility of the compound. For instance, the Boc-Gly-Trp-Ala-OtBu peptide adopts a type-Iβ-turn in the solid state, with a weak intramolecular hydrogen bond, suggesting that the Boc group can influence the overall conformation and hydrogen bonding patterns of peptides .

Aplicaciones Científicas De Investigación

Peptide Structure and Conformation

Solution Conformations of Peptides : Boc-Ala-NH2 has been studied for its role in the formation of specific peptide structures. Research on penta and heptapeptides containing sequences like Boc-Ala indicates the formation of helical structures with intramolecular hydrogen bonds in certain solvents, suggesting significant implications for peptide design and structural biology (Vijayakumar & Balaram, 1983).

Conformational Analysis of Peptides : Studies involving Boc-Ala conjugates demonstrate the stabilization of peptides in solution by intramolecular hydrogen bonds, leading to ordered helical conformations. This is crucial for understanding peptide behavior in various biochemical contexts (Kovač et al., 2009).

Impact on Secondary Structures : The inclusion of Boc-Ala in peptide chains influences the formation of secondary structures like α-helices, as observed in various studies. This knowledge is essential for peptide synthesis and applications in molecular biology (Gupta, Bharadwaj, & Chauhan, 1990).

Biomedical Applications

- Role in Anticancer Research : Boc-Ala derivatives have been investigated for their potential role in cancer treatment. For example, certain Boc-protected amino acids, when conjugated with other compounds, exhibit enhanced antitumor activity, particularly against specific cancer cell lines (Drąg-Zalesińska et al., 2015).

Material Science and Chemistry

Cellulose Modification : Boc-Ala has been used in the modification of cellulose, a significant area of research in material science. Its reaction with cellulose hydroxyl groups and subsequent N-acylation showcases its utility in the development of new materials (Devarayan et al., 2013).

Peptide Synthesis Techniques : Research involving Boc-Ala has contributed to advancements in peptide synthesis methods. For instance, the use of Boc-protected β-lactams in peptide chain growth illustrates its importance in synthetic chemistry (Fülöp, Forró, & Tóth, 2004).

Safety and Hazards

When handling Boc-Ala-NH2, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Boc-Ala-NH2, also known as N-tert-butyloxycarbonyl-L-alanine, is primarily used as a protective group for amines in the field of organic chemistry . The primary targets of this compound are amines, specifically the nitrogen atom in the amine group . The role of this compound is to protect these amines from unwanted reactions during the synthesis of complex molecules .

Mode of Action

The mode of action of this compound involves the formation of Boc-protected amines and amino acids. This is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of peptides and proteins. As a protective group for amines, this compound plays a crucial role in peptide synthesis, allowing for the selective reaction of different functional groups . The downstream effects include the successful synthesis of complex molecules, such as peptides and proteins, without unwanted side reactions .

Pharmacokinetics

It is known that this compound can be removed under acidic conditions or by heat , suggesting that it may be rapidly metabolized and eliminated in biological systems.

Result of Action

The result of the action of this compound is the protection of amines during the synthesis of complex molecules. This allows for the selective reaction of different functional groups, enabling the successful synthesis of peptides and proteins . Without the use of protective groups like this compound, unwanted side reactions could occur, leading to incorrect or incomplete synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. This compound is stable under a wide range of pH levels and temperatures . It can be removed under acidic conditions or by heat , indicating that changes in these environmental factors can influence the efficacy and stability of this compound. Furthermore, the use of this compound in aqueous or anhydrous conditions can also affect its action .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKSKKIABUUCX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426725 | |

| Record name | Boc-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85642-13-3 | |

| Record name | Boc-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)